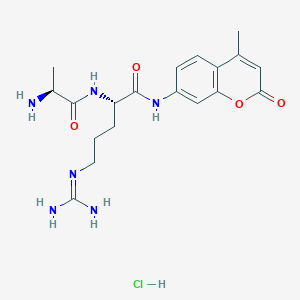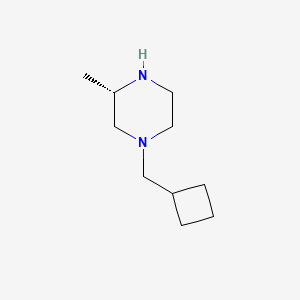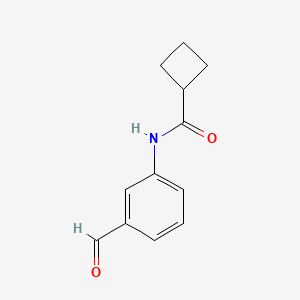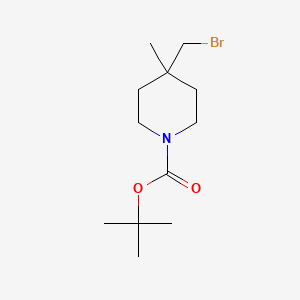
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Inhibitors Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, serves as a crucial intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process involves several steps, including SN2 substitution and borohydride reduction, leading to efficient production of this compound suitable for industrial scale-up (Chen Xin-zhi, 2011).
Phosphorylation Studies Another related compound, Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, was brominated to obtain a 2-bromomethyl derivative. This compound is noteworthy for its selective phosphorylation with trimethyl and triethyl phosphites. Its derivatives behave as alkylating agents when exposed to secondary amines and sodium butanethiolate, showcasing its utility in complex organic synthesis processes (L. M. Pevzner, 2003).
Anticancer Drug Synthesis Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, closely related to the queried compound, is used in synthesizing CDK9 inhibitors and Ibrutinib, both vital in treating tumor viruses. The synthesis route includes Boc anhydride protection, oxidation, and reduction, providing a valuable reference for synthesizing these inhibitors (Xiaohan Hu et al., 2019).
Synthesis of Anticancer and Antidepressant Drugs Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is a critical intermediate for small molecule anticancer drugs. A high-yield synthesis method has been developed for this compound, which is also used in developing drugs for depression and cerebral ischemia treatment (Binliang Zhang et al., 2018).
Anticorrosive Applications Investigating the anticorrosive behavior of novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, related to the queried compound, revealed effective corrosion inhibition for carbon steel in 1M HCl solution. This study highlights the potential of such compounds in industrial applications, particularly in protecting metal surfaces from corrosion (B. Praveen et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQJBZGMIYZGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


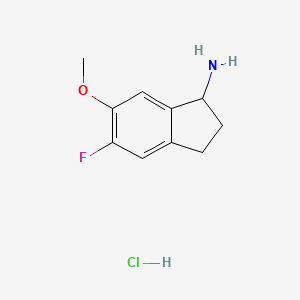
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)

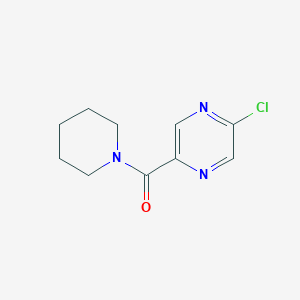
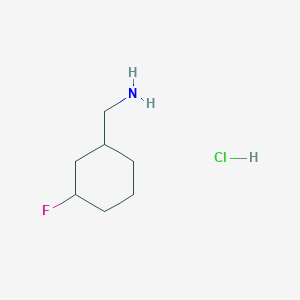

![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)


![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)
